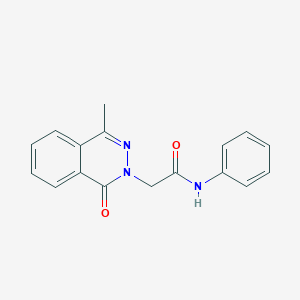![molecular formula C20H13ClN2O2 B5564131 3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid](/img/structure/B5564131.png)
3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” is a chemical compound with the molecular formula C20H13ClN2O2 . It is a derivative of quinoline, a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The molecular structure of “3-[(7-chloro-4-quinolinyl)amino]-2-naphthoic acid” consists of a quinoline ring attached to a naphthoic acid group via an amino linkage . The quinoline ring contains a chlorine atom at the 7-position .科学的研究の応用
Luminescent Properties : A study by Tu et al. (2009) developed a method for synthesizing naphtho[2,3-f]quinoline derivatives, which exhibit good luminescent properties. These properties make them potential candidates for organic electroluminescent (EL) media applications (Tu et al., 2009).
Antagonists of Luteinizing Hormone Releasing Hormone : Research by Janecka et al. (1993) introduced new substituents for position one in antagonists of LHRH, where the carboxy groups of various acids, including 2-naphthoic acid and 3-quinolinecarboxylic acids, were linked to amino acids. These findings have implications in understanding the structural features of decapeptides that cause antiovulatory activity (Janecka et al., 1993).
Synthesis of Heterocyclic Compounds : Sawada et al. (2012) described a convenient method for synthesizing 7H-Naphtho[1,8-gh]quinolin-7-one, contributing to the development of new and convenient synthesis approaches for such compounds (Sawada et al., 2012).
Quinolone Antibacterial Agents : A study by Sánchez et al. (1992) explored the synthesis and structure-activity relationships of amino acid prodrugs of various quinolones. This research is significant in understanding the comparative antibacterial activity and solubility of these compounds (Sánchez et al., 1992).
Ligands Based on Benzo[g]Quinoline : Research by Taffarel et al. (1994) focused on the preparation of 3-amino-2-naphthaldehyde, an excellent Friedlander synth for benzo[g]quinolines, and investigated their absorption and emission spectra. This study provides insights into the properties of these species for potential applications (Taffarel et al., 1994).
Quinolone-Based Furanones and Nitrogen Analogues : A study by Khokra et al. (2015) synthesized a library of quinoline-based furanones and their nitrogen analogues, evaluating their antimicrobial activities. This research contributes to the development of new antibacterial agents (Khokra et al., 2015).
Electrochemical Reduction of Oxygen to Hydrogen Peroxide : Research by Calabrese et al. (1983) utilized derivatives of 1,4-naphthoquinone as catalysts for the electrochemical and photoelectrochemical reduction of oxygen to hydrogen peroxide. This study has implications for the development of catalysts in electrochemical processes (Calabrese et al., 1983).
特性
IUPAC Name |
3-[(7-chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-5-6-15-17(7-8-22-18(15)11-14)23-19-10-13-4-2-1-3-12(13)9-16(19)20(24)25/h1-11H,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXZIZIGXRQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)NC3=C4C=CC(=CC4=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(7-Chloroquinolin-4-yl)amino]naphthalene-2-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(dimethylamino)sulfonyl]-N-[3-(2-ethyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5564054.png)
![8-fluoro-N-{1-[4-(methylsulfonyl)phenyl]ethyl}-2-quinolinecarboxamide](/img/structure/B5564058.png)
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isonicotinamide](/img/structure/B5564071.png)
![2-[4-(1,3-oxazol-5-yl)benzoyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5564087.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine](/img/structure/B5564095.png)
![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-2-(7-fluoro-2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5564101.png)
![5-(2-chlorophenyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-furamide](/img/structure/B5564107.png)


![3,4-dimethoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)methyl]pyridine](/img/structure/B5564127.png)
![N'-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-2-(1-naphthyl)acetohydrazide](/img/structure/B5564140.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pentanamide](/img/structure/B5564147.png)
![N-[3-(4-methyl-1-piperidinyl)propyl]-2-phenoxypropanamide](/img/structure/B5564153.png)
![N-[cyclopropyl(4-methoxyphenyl)methyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5564159.png)